[3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](1-PYRROLIDINYL)METHANONE
Overview
Description
3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, substituted with chloro, chlorophenyl, and trifluoromethyl groups, as well as a pyrrolidinylmethanone moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro, chlorophenyl, and trifluoromethyl substituents. The final step involves the attachment of the pyrrolidinylmethanone group.
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro, chlorophenyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions, using reagents such as chlorinating agents and trifluoromethylating agents.
Attachment of Pyrrolidinylmethanone: This step involves the reaction of the intermediate compound with pyrrolidinylmethanone under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride, trifluoromethylating agents like trifluoromethyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or dechlorophenylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is investigated for its potential therapeutic applications. It has been explored as a potential treatment for various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents.
Trifluoromethylated Heterocycles: Compounds with trifluoromethyl groups attached to heterocyclic cores.
Chlorophenyl-Substituted Heterocycles: Compounds with chlorophenyl groups attached to various heterocyclic structures.
Uniqueness
The uniqueness of 3-CHLORO-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE lies in its combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N4O/c19-11-5-3-10(4-6-11)12-9-13(18(21,22)23)27-16(24-12)14(20)15(25-27)17(28)26-7-1-2-8-26/h3-6,9H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZOVWQBLCYHHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.